molecular formula C10H8ClFO3 B2998278 3-Chloro-5-fluoro-4-methoxycinnamic acid CAS No. 886501-39-9

3-Chloro-5-fluoro-4-methoxycinnamic acid

Cat. No.: B2998278
CAS No.: 886501-39-9
M. Wt: 230.62
InChI Key: TXYFRPLDDJEWRI-NSCUHMNNSA-N
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Description

3-Chloro-5-fluoro-4-methoxycinnamic acid is an organic compound with the molecular formula C10H8ClFO3 and a molecular weight of 230.62 g/mol . This compound is a derivative of cinnamic acid, characterized by the presence of chlorine, fluorine, and methoxy substituents on the aromatic ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-fluoro-4-methoxycinnamic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-5-fluoro-4-methoxybenzaldehyde and malonic acid.

    Knoevenagel Condensation: The key step in the synthesis is the Knoevenagel condensation reaction, where the benzaldehyde derivative reacts with malonic acid in the presence of a base such as piperidine or pyridine. The reaction is typically carried out in a solvent like ethanol or methanol at reflux temperature.

    Decarboxylation: The resulting product from the Knoevenagel condensation undergoes decarboxylation to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-fluoro-4-methoxycinnamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bases: Piperidine, pyridine

    Solvents: Ethanol, methanol

    Catalysts: Palladium catalysts for coupling reactions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

Major Products

The major products formed from these reactions include substituted cinnamic acids, biaryl compounds, and alcohol derivatives.

Scientific Research Applications

3-Chloro-5-fluoro-4-methoxycinnamic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-5-fluoro-4-methoxycinnamic acid involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress and inflammation.

    Pathways: It may modulate signaling pathways related to cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-5-fluoro-4-methoxycinnamic acid is unique due to the combination of chlorine, fluorine, and methoxy substituents on the cinnamic acid backbone. This unique structure imparts distinct chemical reactivity and potential biological activity, making it valuable for various research applications.

Properties

IUPAC Name

(E)-3-(3-chloro-5-fluoro-4-methoxyphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClFO3/c1-15-10-7(11)4-6(5-8(10)12)2-3-9(13)14/h2-5H,1H3,(H,13,14)/b3-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXYFRPLDDJEWRI-NSCUHMNNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)C=CC(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1Cl)/C=C/C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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